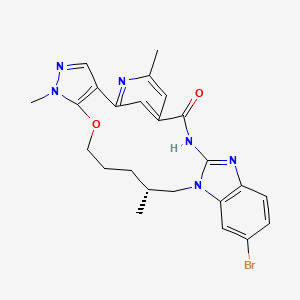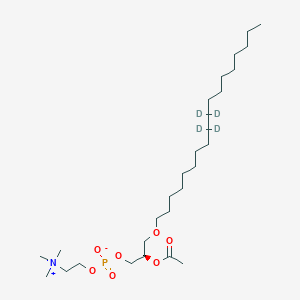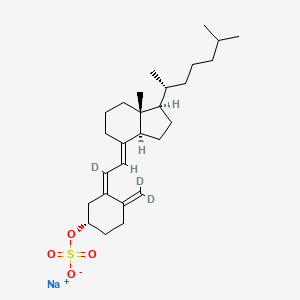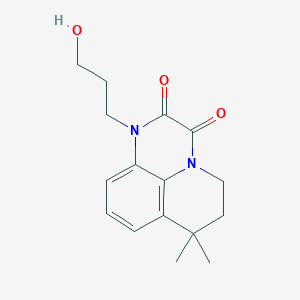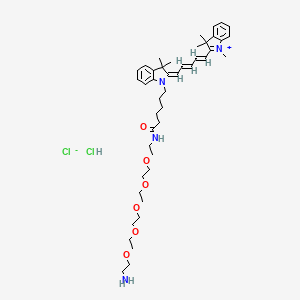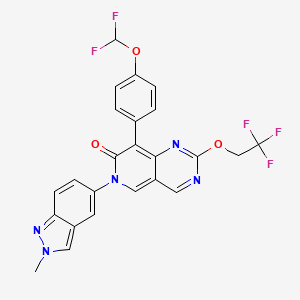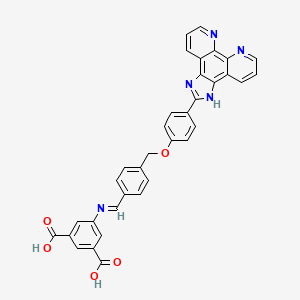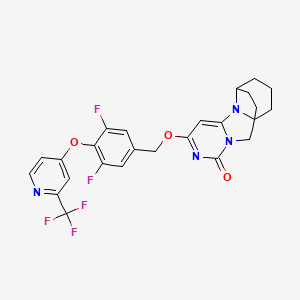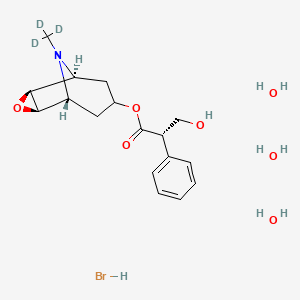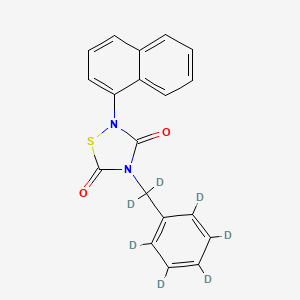
Tideglusib-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tideglusib-d7 is a deuterated form of Tideglusib, a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound has been investigated for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer’s disease and progressive supranuclear palsy . This compound is structurally similar to Tideglusib but contains deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tideglusib-d7 involves the incorporation of deuterium atoms into the molecular structure of Tideglusib. The general synthetic route includes the following steps:
Formation of the Thiadiazolidine Ring: The synthesis begins with the formation of the thiadiazolidine ring by reacting appropriate starting materials under controlled conditions.
Introduction of Deuterium Atoms: Deuterium atoms are introduced into the molecule through specific deuteration reactions, which may involve the use of deuterated reagents or solvents.
Final Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tideglusib-d7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell proliferation, and differentiation.
Wirkmechanismus
Tideglusib-d7 exerts its effects by irreversibly inhibiting glycogen synthase kinase 3 (GSK-3), a serine/threonine protein kinase involved in various cellular signaling pathways . The inhibition of GSK-3 leads to the modulation of downstream targets, including β-catenin and tau protein, which are implicated in neurodegenerative diseases. By preventing the phosphorylation of these targets, this compound can reduce neuroinflammation, promote neuronal survival, and enhance cognitive function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium: A well-known GSK-3 inhibitor with mood-stabilizing properties.
TDZD-8: A member of the thiazolidinedione family with GSK-3 inhibitory activity.
L803mts10: A small peptide inhibitor of GSK-3.
Uniqueness of Tideglusib-d7
This compound is unique due to its irreversible inhibition of GSK-3 and its enhanced metabolic stability conferred by the deuterium atoms. This makes it a valuable tool for studying GSK-3-related pathways and a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C19H14N2O2S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i1D,2D,3D,7D,8D,13D2 |
InChI-Schlüssel |
PMJIHLSCWIDGMD-DZFJQUJPSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


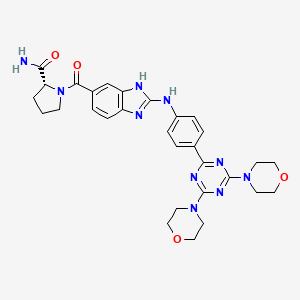
![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
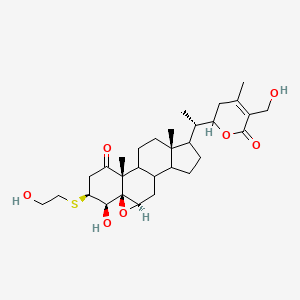
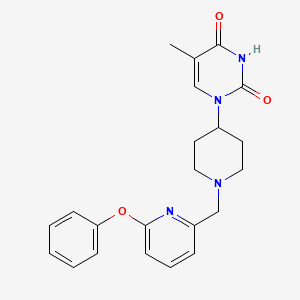
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
